9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide
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Overview
Description
9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide involves several steps, starting from the appropriate fluorene derivative. The key steps typically include nitration, sulfonation, and subsequent functional group modifications to introduce the hydroxyimino and bis-decylamide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds, the nitro groups can participate in redox reactions, and the disulfonic acid groups can enhance solubility and reactivity. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar compounds include:
N~2~,N~7~-bis(2-furylmethyl)-9-(hydroxyimino)-4,5-bisnitro-9H-fluorene-2,7-disulfonamide: Shares similar functional groups but differs in the substituents on the fluorene core.
9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide: Similar structure but with different amide substituents. The uniqueness of 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide lies in its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C33H49N5O9S2 |
---|---|
Molecular Weight |
723.9 g/mol |
IUPAC Name |
2-N,7-N-didecyl-9-hydroxyimino-4,5-dinitrofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C33H49N5O9S2/c1-3-5-7-9-11-13-15-17-19-34-48(44,45)25-21-27-31(29(23-25)37(40)41)32-28(33(27)36-39)22-26(24-30(32)38(42)43)49(46,47)35-20-18-16-14-12-10-8-6-4-2/h21-24,34-35,39H,3-20H2,1-2H3 |
InChI Key |
MDPVCWFODXKZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=NO)C=C(C=C3[N+](=O)[O-])S(=O)(=O)NCCCCCCCCCC |
Origin of Product |
United States |
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